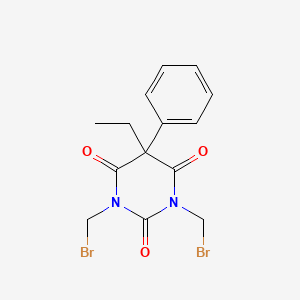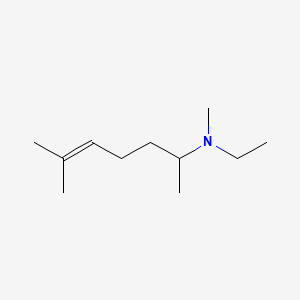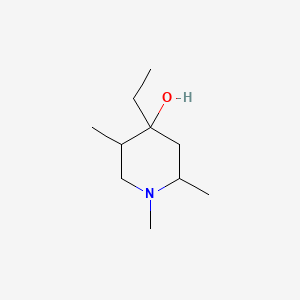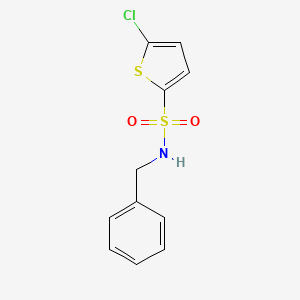![molecular formula C22H34ClN3O3 B14155722 N'-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol CAS No. 31326-29-1](/img/structure/B14155722.png)
N'-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is a complex organic compound with a diverse range of applications in various fields including chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure and properties, which make it valuable for scientific research and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-aminoethyl)ethane-1,2-diamine involves the reaction of 1,2-dichloroethane with ammonia under high temperature and pressure conditions. The reaction is typically carried out in a tubular reactor at temperatures ranging from 150-250°C and pressures around 392.3 kPa. The reaction mixture is then neutralized with a base to obtain the free amine, which is further purified by distillation .
2-(chloromethyl)oxirane is synthesized by the reaction of epichlorohydrin with a base such as sodium hydroxide. The reaction is carried out at room temperature, and the product is purified by distillation .
The reaction is typically carried out at temperatures around 60-70°C, and the product is purified by recrystallization .
Industrial Production Methods
The industrial production of these compounds follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and cost-effectiveness. For example, the production of bisphenol A involves continuous processes with efficient separation and purification steps to ensure high purity and yield .
化学反应分析
Types of Reactions
N’-(2-aminoethyl)ethane-1,2-diamine undergoes various types of chemical reactions including oxidation, reduction, and substitution. It can react with aldehydes and ketones to form Schiff bases, and with carboxylic acids to form amides .
2-(chloromethyl)oxirane undergoes nucleophilic substitution reactions due to the presence of the epoxide ring. It can react with nucleophiles such as amines and thiols to form corresponding substituted products .
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol undergoes electrophilic aromatic substitution reactions due to the presence of phenolic groups. It can react with halogens, nitrating agents, and sulfonating agents to form corresponding substituted products .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of corresponding oxidized products such as aldehydes, ketones, and carboxylic acids.
Reduction: Formation of corresponding reduced products such as alcohols and amines.
Substitution: Formation of corresponding substituted products such as ethers, amides, and thiols
科学研究应用
N’-(2-aminoethyl)ethane-1,2-diamine is widely used as a cross-linking agent in polymer chemistry, particularly in the production of epoxy resins. It is also used as a chelating agent in coordination chemistry .
2-(chloromethyl)oxirane is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is also used in the production of epoxy resins and as a stabilizer in the polymer industry .
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is extensively used in the production of polycarbonate plastics and epoxy resins. It is also used as an antioxidant in the food industry and as a precursor in the synthesis of various pharmaceuticals .
作用机制
The mechanism of action of N’-(2-aminoethyl)ethane-1,2-diamine involves its ability to form stable complexes with metal ions, which makes it an effective chelating agent. It can also act as a nucleophile in various chemical reactions due to the presence of amino groups .
2-(chloromethyl)oxirane exerts its effects through the reactivity of the epoxide ring, which can undergo nucleophilic attack by various nucleophiles. This reactivity makes it a valuable intermediate in organic synthesis .
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol exerts its effects through its ability to undergo electrophilic aromatic substitution reactions. This reactivity makes it valuable in the synthesis of various substituted aromatic compounds .
相似化合物的比较
Similar Compounds
Diethylenetriamine: Similar to N’-(2-aminoethyl)ethane-1,2-diamine, it is used as a cross-linking agent and chelating agent.
Epichlorohydrin: Similar to 2-(chloromethyl)oxirane, it is used as an intermediate in the synthesis of various chemicals.
Bisphenol S: Similar to 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol, it is used in the production of polycarbonate plastics and epoxy resins.
Uniqueness
N’-(2-aminoethyl)ethane-1,2-diamine is unique due to its ability to form stable complexes with metal ions, making it an effective chelating agent .
2-(chloromethyl)oxirane is unique due to the presence of the epoxide ring, which makes it highly reactive and valuable as an intermediate in organic synthesis .
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is unique due to its ability to undergo electrophilic aromatic substitution reactions, making it valuable in the synthesis of various substituted aromatic compounds .
属性
CAS 编号 |
31326-29-1 |
|---|---|
分子式 |
C22H34ClN3O3 |
分子量 |
424.0 g/mol |
IUPAC 名称 |
N'-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C15H16O2.C4H13N3.C3H5ClO/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;5-1-3-7-4-2-6;4-1-3-2-5-3/h3-10,16-17H,1-2H3;7H,1-6H2;3H,1-2H2 |
InChI 键 |
OMGYJVVEGHXIGQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1C(O1)CCl.C(CNCCN)N |
相关CAS编号 |
68610-56-0 31326-29-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(e)-(2,4-Dichlorophenyl)diazenyl]propanedinitrile](/img/structure/B14155640.png)
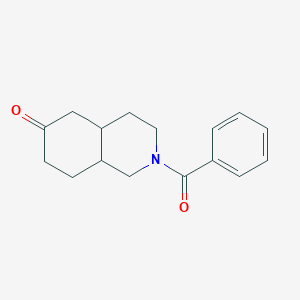
![[(E,3E)-3-methoxyiminoprop-1-enyl]boronic acid](/img/structure/B14155644.png)
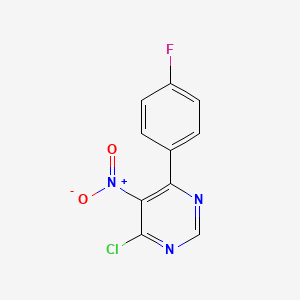
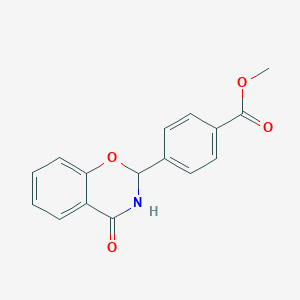
![N-[(3,4-dimethoxyphenyl)methyl]-3-(4-methoxyphenyl)-6-methylheptan-1-amine](/img/structure/B14155667.png)
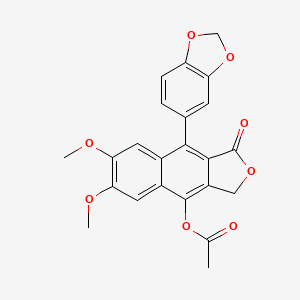
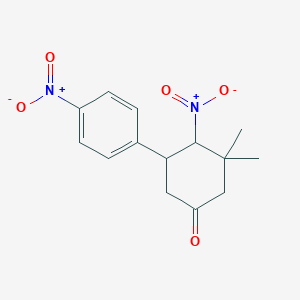
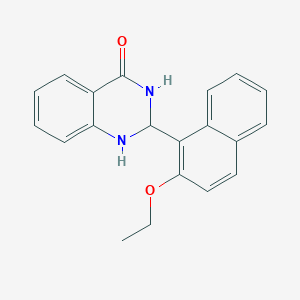
![9-(methylsulfanyl)-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclohexan]-7(11H)-one](/img/structure/B14155688.png)
